molecular formula C30H36O7 B1245153 Tanariflavanone A

Tanariflavanone A

Cat. No. B1245153
M. Wt: 508.6 g/mol
InChI Key: BTDKFPKJPIGYFD-NBNDFHJKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tanariflavanone A is a hydroxyflavanone with a pyranochromane skeleton that is 3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromen-6-one substituted by geminal methyl groups at position 2, hydroxy groups at positions 3 and 5 and a phenyl group at position 8 which in turn is substituted by a geranyl group at position 2 and hydroxy groups at positions 3 and 4. Isolated from Macaranga tanarius, it exhibits alleopathic effect. It has a role as an allelochemical and a plant metabolite. It is a hydroxyflavanone, a pyranochromane and an extended flavonoid.

Scientific Research Applications

Phytochemical Investigations

  • Isolation and Structure Elucidation

    Tanariflavanone A has been isolated during phytochemical investigations of plant leaves, such as Macaranga tanarius. The structure of tanariflavanone A was elucidated using spectroscopic methods and chemical conversion, contributing to the understanding of the chemical diversity in plants (Kawakami et al., 2008).

  • Identification in Plant Constituents

    Studies have identified tanariflavanone A among the constituents of plants like Macaranga tanarius. Such research helps in identifying the chemical composition of plants, which is crucial for understanding their potential medicinal applications (Phommart et al., 2005).

Biological Activities

  • Allelopathic Properties

    Tanariflavanone A has demonstrated allelopathic properties, showing the ability to inhibit radicle growth of lettuce seedlings. Such findings are significant in understanding the ecological interactions and potential agricultural applications of plant-derived compounds (Tseng et al., 2001).

  • Antibacterial and Antioxidant Activity

    Research indicates the potential antibacterial and antioxidant activities of tanariflavanone A. This opens avenues for its use in pharmaceutical applications, particularly in developing treatments and preventive measures against infections and oxidative stress-related conditions (Chien et al., 2022).

Chemical Synthesis and Analysis

  • Total Synthesis

    The first total synthesis of tanariflavanone A has been achieved, providing a method for its production outside of natural extraction. This is crucial for enabling further research and potential pharmaceutical development (Yang et al., 2013).

  • Chemotaxonomic Significance

    Studies on tanariflavanone A contribute to chemotaxonomy, helping in classifying plants based on their chemical constituents. This is important for botanical classification and understanding evolutionary relationships (Syah & Ghisalberti, 2015).

properties

Product Name

Tanariflavanone A

Molecular Formula

C30H36O7

Molecular Weight

508.6 g/mol

IUPAC Name

(8S)-8-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-3,4-dihydroxyphenyl]-3,5-dihydroxy-2,2-dimethyl-3,4,7,8-tetrahydropyrano[3,2-g]chromen-6-one

InChI

InChI=1S/C30H36O7/c1-16(2)7-6-8-17(3)9-10-19-18(11-12-21(31)28(19)34)23-14-22(32)27-25(36-23)15-24-20(29(27)35)13-26(33)30(4,5)37-24/h7,9,11-12,15,23,26,31,33-35H,6,8,10,13-14H2,1-5H3/b17-9+/t23-,26?/m0/s1

InChI Key

BTDKFPKJPIGYFD-NBNDFHJKSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=C(C=CC(=C1O)O)[C@@H]2CC(=O)C3=C(O2)C=C4C(=C3O)CC(C(O4)(C)C)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=C(C=CC(=C1O)O)C2CC(=O)C3=C(O2)C=C4C(=C3O)CC(C(O4)(C)C)O)C)C

synonyms

tanariflavanone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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